1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-

5-HT6 receptor Lipophilicity CNS penetration

1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- (CAS 651336-13-9) is a fully synthetic, small-molecule member of the 3-sulfonylindazole class. It is structurally characterized by a 1-benzylpiperidin-4-yl group at the indazole N1 position and a phenylsulfonyl group at the C3 position, yielding a molecular formula of C₂₅H₂₅N₃O₂S and a molecular weight of 431.55 g/mol.

Molecular Formula C25H25N3O2S
Molecular Weight 431.6 g/mol
CAS No. 651336-13-9
Cat. No. B12541555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-
CAS651336-13-9
Molecular FormulaC25H25N3O2S
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5
InChIInChI=1S/C25H25N3O2S/c29-31(30,22-11-5-2-6-12-22)25-23-13-7-8-14-24(23)28(26-25)21-15-17-27(18-16-21)19-20-9-3-1-4-10-20/h1-14,21H,15-19H2
InChIKeyOZYMSKGKEJSKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- (CAS 651336-13-9): A High-LogP 3-Sulfonylindazole Tool for CNS Target Profiling


1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- (CAS 651336-13-9) is a fully synthetic, small-molecule member of the 3-sulfonylindazole class. It is structurally characterized by a 1-benzylpiperidin-4-yl group at the indazole N1 position and a phenylsulfonyl group at the C3 position, yielding a molecular formula of C₂₅H₂₅N₃O₂S and a molecular weight of 431.55 g/mol . This chemical architecture places it within a well-documented family of 5-hydroxytryptamine-6 (5-HT₆) receptor ligands, as disclosed in foundational patents from Wyeth [1]. Its calculated partition coefficient (LogP) of 5.72 is notably higher than des-benzyl analogs in the same series, making it a distinct chemical tool for probing lipophilicity-dependent pharmacology at CNS targets .

Chemotype 3-Sulfonylindazole 5-HT₆ receptor ligand scaffold
Key Substituent N-Benzylpiperidin-4-yl (high-LogP driver)
CNS Probe Context High calculated lipophilicity may support CNS permeability profiling

Procurement Risk: Why a Generic 'Indazole Building Block' Cannot Substitute for CAS 651336-13-9 in 5-HT₆ Pharmacology


In-class substitution of this compound is not pharmacologically neutral. The 3-sulfonylindazole chemotype is a privileged scaffold for 5-HT₆ receptor antagonism where both regioisomerism (the 4-piperidinyl vs. 3-piperidinyl attachment point) and N-benzyl substitution exert profound effects on target affinity [1]. Furthermore, a large calculated LogP difference of approximately 3 orders of magnitude separates this N-benzylpiperidine analog (LogP 5.72) from its des-benzyl parent (LogP 2.70) . This physicochemical delta directly impacts membrane permeability, non-specific binding, and off-target promiscuity, meaning a procurement decision based solely on the indazole core without these specific substituents will produce a chemical probe with fundamentally different ADME and target-engagement profiles.

Scaffold Mismatch
Generic indazole building blocks lack the 3-(phenylsulfonyl) pharmacophore reported for 5-HT₆ ligand activity.
Lipophilicity Drift
Des-benzyl analog shows >1,000-fold lower calculated LogP (cLogP 2.70 vs 5.72), substantially altering CNS permeability and non-specific binding profiles.
Regioisomer Sensitivity
3-Piperidinyl regioisomer (CAS 651336-15-1) shares identical formula but shifts the basic amine vector; receptor-recognition profile may not be interchangeable.

Quantitative Differentiation Guide: How CAS 651336-13-9 Compares Against Its Closest Structural Analogs


Lipophilicity-Driven Differentiation: ~1,000-Fold Higher Calculated LogP Versus the Des-Benzyl Analog

The calculated partition coefficient (LogP) of the target compound is 5.72, compared to 2.70 for its closest des-benzyl analog, 1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- (CAS 651336-09-3). This represents a calculated difference of 3.02 LogP units, or approximately a 1,000-fold higher theoretical octanol/water partition ratio . The significantly higher lipophilicity is a direct consequence of the N-benzyl substitution on the piperidine ring, which adds a large hydrophobic surface area absent in the comparator.

Lipophilicity
Data to verify
cLogP 5.72
~1,000-fold higher than des-benzyl analog (cLogP 2.70); supports higher theoretical CNS permeability.
Calculated partition coefficient; experimental logP values not reported.
5-HT6 receptor Lipophilicity CNS penetration ADME Indazole

Regioisomeric Differentiation: 4-Piperidinyl vs. 3-Piperidinyl Attachment as a Determinant of 5-HT₆ Ligand Geometry

The target compound places the benzylpiperidine group at the indazole N1 position via a 4-piperidinyl carbon linker. The closest regioisomer, 1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)- (CAS 651336-15-1), attaches this same group via a 3-piperidinyl carbon linker. This variation alters the three-dimensional vector of the basic amine, a recognized pharmacophoric element for 5-HT₆ receptor binding. Patent disclosures on the 1-(aminoalkyl)-3-sulfonylindazole series indicate that the position of the basic amine, dictated by the piperidine attachment point, is critical for high-affinity interaction with the 5-HT₆ receptor [1]. While both isomers share identical molecular formulas (C₂₅H₂₅N₃O₂S) and calculated LogP values (5.72), their receptor-recognition profiles are unlikely to be interchangeable .

Regioisomerism
Class-level
4-piperidinyl vs 3-piperidinyl
Alters basic amine vector; receptor-recognition profile likely not interchangeable.
Pharmacological data unavailable; structural inference from patent pharmacophore.
5-HT6 antagonist Regioisomerism Indazole Pharmacophore Structure-Activity Relationship

Target Class Engagement: Confirmed 5-HT₆ Receptor Ligand Scaffold vs. Non-5-HT₆ Indazole Alternatives

The 3-sulfonylindazole scaffold, to which this compound belongs, has been explicitly claimed and validated as a core structure for potent, selective 5-HT₆ receptor antagonists in multiple Wyeth patents, including US 7,238,696 and US 6,727,246 [1][2]. The commercial availability of this specific compound as a research chemical enables direct correlation of structural features (N1-piperidinylbenzyl, C3-phenylsulfonyl) with 5-HT₆ pharmacological outcomes. In contrast, general indazole building blocks (e.g., unsubstituted indazole, CAS 271-44-3) or indazole-isomeric scaffolds like indoles lack the 3-arylsulfonyl pharmacophore essential for 5-HT₆ affinity, making them inappropriate for 5-HT₆-focused probe discovery.

Target Class
Reported
5-HT₆ receptor ligand scaffold
Explicitly disclosed in Wyeth patents; generic indazole building blocks lack this target-engagement context.
No direct binding data for this compound; class-level assignment.
5-HT6 receptor Serotonin CNS disorders Indazole sulfonamide Target engagement

Optimal Use Cases for CAS 651336-13-9 in CNS Drug Discovery and Chemical Biology


5-HT₆ Receptor Pharmacophore Mapping and SAR Expansion

As a structurally confirmed member of the 3-sulfonylindazole class of 5-HT₆ ligands [1], this compound is optimally deployed as a reference molecule to systematically explore how N1-substituent modifications (specifically, the N-benzylpiperidin-4-yl moiety) affect receptor affinity, selectivity against other 5-HT subtypes, and functional antagonism. Its high LogP further allows investigation of lipophilicity-tolerance within the 5-HT₆ binding pocket.

Comparative CNS Permeability and Non-Specific Binding Studies

The ~3 LogU difference between this compound (LogP 5.72) and its des-benzyl parent (LogP 2.70) provides a well-defined chemical pair for assessing how benzylation-driven lipophilicity impacts parallel artificial membrane permeability (PAMPA), brain tissue binding, and P-glycoprotein efflux ratios . This makes it a valuable tool in CNS drug discovery DMPK screening cascades.

Regioisomeric Probe for Selective Chemical Biology

Given the availability of the 3-piperidinyl regioisomer (CAS 651336-15-1), the 4-piperidinyl target compound can be used to test whether the basic amine vector orientation influences functional selectivity or off-target profiles at aminergic GPCRs. This is critical for generating SAR data that can refine computational docking models of the 5-HT₆ receptor [1].

Application
Selection Property
Validation Focus
5-HT₆ SAR & pharmacophore mapping
3-Sulfonylindazole 5-HT₆ ligand scaffold
Affinity and selectivity against 5-HT receptor subtypes
CNS permeability & non-specific binding studies
High-cLogP/low-cLogP analog pair (cLogP 5.72 vs 2.70)
PAMPA, brain tissue binding, P-gp efflux ratio assessment
Regioisomeric probe for GPCR selectivity profiling
4-Piperidinyl attachment geometry
Off-target aminergic GPCR interaction and docking model refinement
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